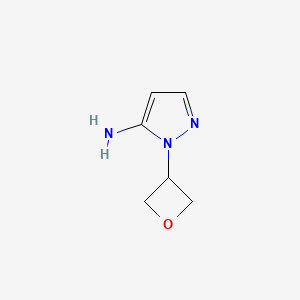
1-(oxetan-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(oxetan-3-yl)-1H-pyrazol-5-amine (OPPA) is an organic compound belonging to the class of pyrazolamines. It is a heterocyclic compound consisting of a five-membered ring of three nitrogen atoms and two carbon atoms. OPPA has been studied extensively due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Bioactivities : The study by Titi et al. (2020) focuses on the synthesis of pyrazole derivatives, including their structural characterization and potential bioactivities against breast cancer and microbes (Titi et al., 2020).
Antioxidant Agents : El‐Mekabaty et al. (2016) report on the synthesis of new pyrazole derivatives bearing an indole moiety. These compounds were evaluated as antioxidant agents, with some showing notable activity (El‐Mekabaty et al., 2016).
Antibacterial Candidate : Yang et al. (2014) developed a route for large-scale preparation of a novel oxazolidinone antibacterial candidate, using a pyrazole derivative as a key intermediate (Yang et al., 2014).
Copolymerization Catalysts : Matiwane et al. (2020) studied zinc(II) carboxylate complexes with pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming specific polymers (Matiwane et al., 2020).
One-Pot Synthesis Method : Ahadi et al. (2010) reported a one-pot, three-component method for synthesizing pyrazol-4-yl derivatives, highlighting a clean and efficient approach in aqueous media (Ahadi et al., 2010).
Intramolecular H-Bonding Impact : Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, particularly focusing on how intramolecular hydrogen bonds impact the reductive cyclization process (Szlachcic et al., 2020).
Functionalized Indole-Pyrazole Derivatives : El‐Mekabaty et al. (2017) synthesized and evaluated functionalized indole-pyrazole derivatives, exploring their synthetic potency for pharmaceutical interest (El‐Mekabaty et al., 2017).
Energetic Materials Synthesis : Li et al. (2016) synthesized a novel energetic compound, highlighting its excellent thermal stability and potential as a heat-resistant explosive material (Li et al., 2016).
Rh(III)-Catalyzed C-H Amination : Wu et al. (2014) achieved an intermolecular C-H amination of pyrazole derivatives using a rhodium(III) catalyst, indicating potential pharmaceutical applications (Wu et al., 2014).
Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on iron corrosion, providing insights into materials science applications (Chetouani et al., 2005).
σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring their pharmacological activity (Díaz et al., 2012).
Propriétés
IUPAC Name |
2-(oxetan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHSVLAFKPJITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxetan-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



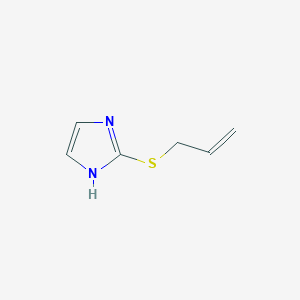
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

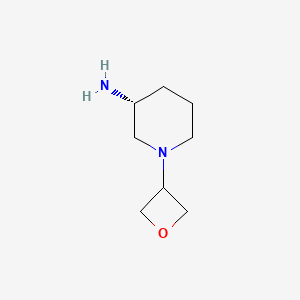
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
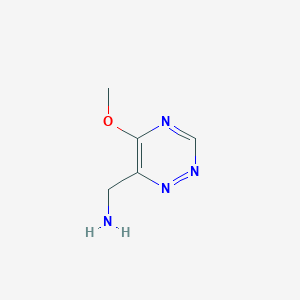
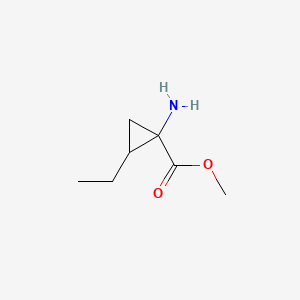
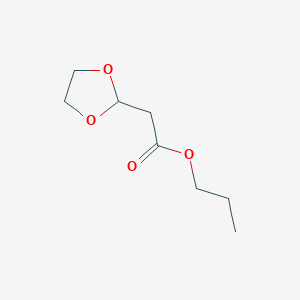

![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)